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Compound of Interest

Compound Name: SYHA1815

Cat. No.: B15537954 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical performance of two

selective RET inhibitors, SYHA1815 and pralsetinib, in RET-mutant cancer models. The

information is compiled from publicly available experimental data to assist researchers in

evaluating these compounds for their studies.

Executive Summary
SYHA1815 is a novel, potent, and selective RET inhibitor that has demonstrated significant

anti-tumor activity in preclinical models of RET-driven cancers. It exhibits comparable selectivity

for RET over KDR (VEGFR2) to the approved drug pralsetinib. Both compounds effectively

inhibit wild-type and mutant RET kinases, including the V804 gatekeeper mutation, leading to

the suppression of downstream signaling pathways and inhibition of tumor growth. While direct

head-to-head in vivo comparative studies are limited, available data suggests that SYHA1815
has potent anti-tumor efficacy at well-tolerated doses.

Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of

SYHA1815 and pralsetinib against various RET kinases and other relevant kinases.
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Target Kinase
SYHA1815 IC50
(nM)

Pralsetinib IC50
(nM)

Reference(s)

Wild-Type RET 0.9 ± 0.1 <0.5 [1]

RET V804M 3.1 ± 0.1 <0.5 [1]

RET V804L 6.8 ± 0.9 <0.5 [1]

CCDC6-RET - 0.4

KIF5B-RET - 12 (cell proliferation)

RET M918T - 0.4

RET C634W - -

KDR (VEGFR2) 15.9 ± 0.5

~80 (biochemical), 14-

fold higher than RET

(cellular)

[1]

Note: IC50 values can vary depending on the assay conditions. Data for pralsetinib is compiled

from multiple sources and may have been generated using different methodologies.

In Vivo Efficacy in RET-Mutant Xenograft Models
The table below presents the in vivo anti-tumor efficacy of SYHA1815 and pralsetinib in mouse

xenograft models of RET-mutant cancers.
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Compound Cancer Model
Dosing
Regimen

Tumor Growth
Inhibition (TGI)
/ Regression

Reference(s)

SYHA1815

TT (RET

C634W)

Xenograft

3.125 mg/kg,

QD, p.o.
80.0% TGI [1]

6.25 mg/kg, QD,

p.o.
Tumor stasis [1]

12.5 mg/kg, QD,

p.o.

Tumor

regression
[1]

25 mg/kg, QD,

p.o.

Tumor

regression (2/6

mice with

complete

regression)

[1]

Pralsetinib
KIF5B-RET

Ba/F3 Allograft

10 mg/kg, BID,

p.o.

Dose-dependent

activity

TT (RET

C634W)

Xenograft

10 mg/kg, BID,

p.o.

Potency

comparable to

6.25 mg/kg

SYHA1815 QD

[1]

QD: once daily; BID: twice daily; p.o.: oral administration.

Mechanism of Action
Both SYHA1815 and pralsetinib are ATP-competitive inhibitors of the RET receptor tyrosine

kinase. By binding to the kinase domain, they block the autophosphorylation of RET and the

subsequent activation of downstream signaling pathways, including the RAS/MAPK and

PI3K/AKT pathways, which are crucial for cell proliferation and survival in RET-driven cancers.

SYHA1815 has been shown to induce G1 cell-cycle arrest through the downregulation of c-

Myc.[1]
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Caption: Simplified RET signaling pathway and mechanism of inhibition by SYHA1815 and

pralsetinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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